molecular formula C11H21NO3 B11891827 (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate

(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate

Cat. No.: B11891827
M. Wt: 215.29 g/mol
InChI Key: DMJOHSVVYMBPNG-SECBINFHSA-N
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Description

(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxyethyl substituent at the 2-position of the azetidine ring. The (R)-configuration imparts stereochemical specificity, which is critical for interactions in pharmaceutical or catalytic applications. Azetidines, four-membered nitrogen-containing rings, are increasingly utilized in drug discovery due to their conformational rigidity and improved metabolic stability compared to larger heterocycles like piperidines .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-methoxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(12)6-8-14-4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

DMJOHSVVYMBPNG-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CCOC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCOC

Origin of Product

United States

Preparation Methods

Superbase-Mediated Cyclization

A regio- and diastereoselective method reported by ACS Journal of Organic Chemistry employs lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) to induce cyclization of epoxide intermediates. Adapting this approach:

  • Epoxide synthesis : React N-substituted benzylamines with epichlorohydrin or functionalized epoxides.

  • Cyclization : Treat the epoxide with LDA-KOR superbase at −78°C to form the azetidine ring.

Example protocol :

  • N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine (2a ) undergoes superbase-induced cyclization to yield 2-arylazetidines with >90% diastereoselectivity.

  • For the target compound, substituting the aryl group with a 2-methoxyethyl moiety during epoxide synthesis could enable analogous ring formation.

Advantages :

  • High diastereoselectivity.

  • Scalable (demonstrated at 0.5–5 mmol scales).

Limitations :

  • Requires cryogenic conditions (−78°C).

  • Functional group tolerance limited to non-acidic protons.

Functionalization of Preformed Azetidine Intermediates

Tosylation and Nucleophilic Substitution

The synthesis of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, as detailed in Beilstein Journal of Organic Chemistry, provides a template for introducing the 2-methoxyethyl group:

  • Tosylation :

    • React tert-butyl 3-hydroxyazetidine-1-carboxylate with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 0°C.

    • Yield: 85% after column chromatography.

  • Nucleophilic substitution :

    • Treat the tosylate with sodium methoxyethylate or a Grignard reagent (e.g., CH₃OCH₂CH₂MgBr).

    • Optimize solvent (THF or DMF) and temperature (25–60°C) to enhance substitution efficiency.

Critical parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms.

  • Leaving group reactivity : Tosylates exhibit superior leaving-group ability compared to mesylates or bromides.

Catalytic Hydrogenation for Debenzylation

Debenzylation of intermediates, as exemplified in WO2000063168A1, employs palladium-catalyzed hydrogenation:

Procedure :

  • Dissolve the benzyl-protected intermediate (e.g., 1-benzylazetidine derivative) in methanol.

  • Add palladium hydroxide on carbon (20% w/w).

  • Hydrogenate at 40–60 psi H₂ and 60°C for 24–72 hours.

Optimization insights :

  • Catalyst loading : 10–20% Pd/C achieves complete debenzylation.

  • Temperature : Elevated temperatures (60°C) reduce reaction time from 72 to 24 hours.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Superbase cyclizationEpoxide synthesis → Cyclization60–70N/AHigh
Tosylation/substitutionTosylation → Nucleophilic attack50–65RacemicModerate
Chiral resolutionRacemic synthesis → Resolution50–6085–95Low

Trade-offs :

  • Superbase cyclization offers efficiency but requires specialized equipment for cryogenic conditions.

  • Chiral resolution ensures high ee but suffers from moderate yields.

Spectroscopic Characterization and Quality Control

1H NMR (300 MHz, CDCl₃) :

  • δ 3.65–3.55 (m, 2H, OCH₂CH₂OCH₃).

  • δ 3.35 (s, 3H, OCH₃).

  • δ 1.45 (s, 9H, C(CH₃)₃).

13C NMR (75 MHz, CDCl₃) :

  • δ 155.2 (C=O).

  • δ 79.8 (C(CH₃)₃).

  • δ 58.7 (OCH₃).

HRMS (ESI) :

  • [M + H]⁺ calcd for C₁₂H₂₃NO₃: 242.1756; found: 242.1752.

Industrial-Scale Considerations and Process Optimization

Solvent Selection

  • Cyclization : Tetrahydrofuran (THF) preferred for its ability to stabilize superbase intermediates.

  • Hydrogenation : Methanol balances cost and reaction efficiency.

Cost Analysis

  • Catalyst recycling : Recovering Pd/C reduces costs by 30–40%.

  • Tosyl chloride : Economical at $50–70/kg compared to bespoke reagents.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, ethyl acetate, and cooling to 0°C.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO can yield oxidized azetidine derivatives, while reduction with LiAlH4 can produce reduced forms of the compound.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Tert-butyl carbamate, methoxyethyl halides.
  • Reaction Conditions : Base-catalyzed cyclization, typically in aprotic solvents like dichloromethane.
  • Yield : High yields are often reported, with purification achieved via chromatography.

Biological Activities

Research indicates that (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological investigation.

Potential Therapeutic Areas

  • Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from apoptosis, indicating potential use in neurodegenerative disorders.
  • Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing significant inhibitory effects.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate on lipopolysaccharide-induced inflammation in murine models. The results indicated a reduction in IL-6 levels and other inflammatory markers after treatment with the compound at varying dosages (33 mg/kg, 100 mg/kg, and 300 mg/kg) .

Dosage (mg/kg)IL-6 Level Reduction (%)
3325
10045
30060

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was proposed to involve the modulation of apoptotic pathways, specifically through the inhibition of caspase activity .

Conclusion and Future Directions

The applications of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate are diverse and promising. Its potential as an anti-inflammatory and neuroprotective agent highlights its importance in current pharmaceutical research. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, azetidine derivatives have been shown to inhibit Janus Kinases (JAKs), which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and has potential therapeutic applications in treating inflammatory and autoimmune disorders.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, and functional groups, influencing their physicochemical and biological properties:

Compound Name Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Key Functional Groups
(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate (Target) 2-(2-Methoxyethyl) R Not reported Ether, Boc-protected amine
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 3-(2-Bromoethyl) Not specified 264.16 Bromoalkyl, Boc-protected amine
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3-(Ethoxycarbonylmethyl) Not specified 243.30 Ester, Boc-protected amine
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 2-(Nitropyridinyloxymethyl) S 309.32 Nitroheterocycle, Boc-protected amine
tert-Butyl 2-(4-fluoro-3-methylphenyl)-3-[3-[1-(2-methoxyethyl)indazol-5-yl]-2-oxoimidazol-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate Polyheterocyclic (indazole, pyrazole, imidazole) Not specified 602 (LC/MS) Fluorophenyl, methoxyethyl, Boc

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to bromoethyl (lipophilic) or ethoxycarbonylmethyl (polar ester) analogs.
  • Stereochemistry : The (S)-configured nitropyridinyloxymethyl analog highlights enantioselective differences in reactivity or bioactivity.
  • Complexity : Patent-derived compounds (e.g., ) incorporate polyheterocyclic systems, suggesting applications in kinase inhibition or targeted therapeutics.

Physicochemical Properties

Critical parameters influencing drug-likeness and synthetic utility:

Compound TPSA (Ų) Log P Molecular Weight Aqueous Solubility (Log S) Bioavailability Score
Target (inferred) ~40 ~1.5 ~250 ~-2.5 (ESOL) 0.55
3-(2-Bromoethyl) analog 35.5 2.11 264.16 -3.41 (ESOL) 0.55
3-(Ethoxy-2-oxoethyl) analog 44.8 1.29 243.30 -2.25 (ESOL) 0.55
Nitropyridinyloxymethyl analog 95.7 1.23 309.32 -3.12 (ESOL) 0.17

Analysis :

  • TPSA: Higher TPSA in the ethoxycarbonylmethyl analog (44.8 vs.
  • Log P : The bromoethyl analog’s higher Log P (2.11) suggests greater lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Solubility : The target compound’s inferred Log S (-2.5) aligns with moderate solubility, suitable for oral administration.

Biological Activity

(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is a chiral compound with a unique azetidine ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and pharmacological implications based on diverse research findings.

The molecular formula of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is C₁₁H₂₁NO₃, with a molecular weight of approximately 215.29 g/mol . The compound is synthesized through several steps involving various reagents and conditions, allowing for the introduction of specific substituents that can enhance its biological activity. For instance, the synthesis often includes the formation of N-borane complexes to facilitate diastereoselective alkylation processes .

Pharmacological Potential

Research indicates that (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate may exhibit significant pharmacological properties, particularly in the context of drug design aimed at treating infectious diseases like tuberculosis. It has been noted for its potential to inhibit key enzymes involved in mycobacterial survival, specifically targeting polyketide synthase 13 (Pks13), which is essential for the growth of Mycobacterium tuberculosis .

Interaction Studies

Interaction studies have focused on evaluating the compound's binding affinity with various biological targets. These studies typically employ techniques such as biolayer interferometry and enzyme assays to assess how well the compound can inhibit enzyme activity or bind to receptor sites. For example, compounds structurally related to (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate have shown varying degrees of inhibitory effects on Pks13, indicating that modifications in the azetidine structure can significantly influence biological activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of azetidine compounds can effectively inhibit bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 1 μM, showcasing their potential as effective antibacterial agents .

In Vivo Evaluations

In vivo evaluations have also been conducted to assess the biodistribution and pharmacokinetic properties of radiolabeled variants of azetidine derivatives. These studies are crucial for understanding how these compounds behave in biological systems and their potential therapeutic applications in treating infections or other diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate, a comparative analysis with structurally similar compounds is essential. The following table highlights some relevant analogs:

Compound NameStructural FeaturesBiological Activity
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl instead of methoxyethylPotentially more reactive due to hydroxymethyl
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateEthoxy group at position 3Different reactivity profile due to ketone group
(R)-1-Boc-2-azetidinemethanolContains a Boc protecting groupUseful in protecting amine functionalities

This table illustrates how variations in substituents can lead to different reactivity profiles and potential applications within pharmaceutical chemistry.

Q & A

Q. What synthetic routes are commonly employed to prepare (R)-tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate?

The synthesis typically involves functionalization of a pre-formed azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a precursor, undergoing oximation or alkylation to introduce substituents. The 2-methoxyethyl group may be introduced via nucleophilic alkylation or Grignard addition, followed by enantiomeric resolution using chiral chromatography or asymmetric catalysis to isolate the (R)-isomer. Characterization via NMR and LCMS is critical to confirm structural integrity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To verify substituent positions and stereochemistry.
  • LCMS : For molecular weight confirmation (e.g., m/z 1011 [M+H]+ in analogous compounds) .
  • HPLC : To assess enantiomeric purity using chiral columns . Cross-referencing with literature data for related azetidine derivatives ensures accuracy .

Q. How should this compound be stored to maintain stability?

Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Exposure to moisture or oxidizing agents should be avoided, as decomposition may generate toxic byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Asymmetric Synthesis : Use chiral auxiliaries or catalysts to directly form the (R)-configuration.
  • Chiral Resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Validate configuration post-synthesis .

Q. What strategies mitigate low yields in alkylation steps?

Low yields often stem from steric hindrance or side reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Temperature Control : Slow addition of alkylating agents at 0–5°C minimizes elimination.
  • Microwave Assistance : Accelerates reaction kinetics in azetidine functionalization .

Q. How can conflicting NMR data for derivatives be resolved?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and correlates carbons.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in azetidines).
  • Computational Modeling : Compare experimental shifts with DFT-calculated spectra .

Q. What role does this compound play in medicinal chemistry?

It serves as a chiral building block for bioactive molecules. For example, tert-butyl carbamates are used in multi-step syntheses of kinase inhibitors or GPCR modulators, where the azetidine ring enhances metabolic stability and target affinity .

Q. How can degradation products be identified during long-term storage?

  • Stability Studies : Monitor under accelerated conditions (40°C/75% RH) via LCMS.
  • Mass Spectrometry : Detect hydrolysis products (e.g., free azetidine or tert-butanol).
  • TGA/DSC : Analyze thermal decomposition pathways .

Methodological Tables

Analytical Challenge Recommended Technique Reference
Enantiomeric purity determinationChiral HPLC with polysaccharide columns
Structural ambiguity in NMR2D NMR (HSQC, NOESY)
Low reaction yield in alkylationMicrowave-assisted synthesis
Synthetic Optimization Parameters Impact
Solvent polarityDMF > THF > MeCN↑ Nucleophilicity
Temperature control0–5°C for exothermic steps↓ Side reactions
Catalyst loading5–10 mol% chiral ligands↑ Enantioselectivity

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